12-(3-Hydroxyethyl)-cytisine
Overview
Description
12-(3-Hydroxyethyl)-cytisine is a derivative of cytisine, an alkaloid found in several plant species, particularly in the Fabaceae family Cytisine has been historically used for its pharmacological properties, especially in smoking cessation therapies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Hydroxyethyl)-cytisine typically involves the modification of cytisine through a series of chemical reactions. One common method includes the alkylation of cytisine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen-containing ring, potentially converting it into different amine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cytisine derivatives.
Scientific Research Applications
12-(3-Hydroxyethyl)-cytisine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, which are crucial in neurotransmission.
Medicine: Investigated for its potential in treating neurological disorders and as a smoking cessation aid.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 12-(3-Hydroxyethyl)-cytisine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can mimic the action of acetylcholine, leading to the activation or inhibition of neurotransmission pathways. This interaction is crucial in its application as a smoking cessation aid, where it helps reduce nicotine cravings by partially activating the same receptors that nicotine targets.
Comparison with Similar Compounds
Cytisine: The parent compound, widely used in smoking cessation.
Varenicline: A synthetic derivative of cytisine, also used for smoking cessation.
Nicotine: The primary addictive component in tobacco, which also targets nicotinic acetylcholine receptors.
Uniqueness: 12-(3-Hydroxyethyl)-cytisine is unique due to the presence of the hydroxyethyl group, which enhances its solubility and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound, cytisine, and other derivatives like varenicline.
Properties
IUPAC Name |
11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-5-4-14-7-10-6-11(9-14)12-2-1-3-13(17)15(12)8-10/h1-3,10-11,16H,4-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCDFQYQYSQKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396220 | |
Record name | 12-(3-Hydroxyethyl)-cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329221-11-6 | |
Record name | 12-(3-Hydroxyethyl)-cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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